BenchChemオンラインストアへようこそ!

N-(4-Cyclopropylamino-cyclohexyl)-acetamide

Regioisomer Physicochemical property Fragment-based drug design

N-(4-Cyclopropylamino-cyclohexyl)-acetamide (CAS 1353979-26-6) is a synthetic cyclohexyl-acetamide building block bearing a cyclopropylamino substituent at the 4‑position. Its molecular formula is C₁₁H₂₀N₂O (MW 196.29 g·mol⁻¹), with computed XLogP3 = 1.0, indicating moderate lipophilicity.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 1353979-26-6
Cat. No. B3234627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyclopropylamino-cyclohexyl)-acetamide
CAS1353979-26-6
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)NC2CC2
InChIInChI=1S/C11H20N2O/c1-8(14)12-9-2-4-10(5-3-9)13-11-6-7-11/h9-11,13H,2-7H2,1H3,(H,12,14)
InChIKeyJYIYCSNILKCKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyclopropylamino-cyclohexyl)-acetamide (CAS 1353979-26-6): Procurement-Relevant Identity and Physicochemical Baseline


N-(4-Cyclopropylamino-cyclohexyl)-acetamide (CAS 1353979-26-6) is a synthetic cyclohexyl-acetamide building block bearing a cyclopropylamino substituent at the 4‑position. Its molecular formula is C₁₁H₂₀N₂O (MW 196.29 g·mol⁻¹), with computed XLogP3 = 1.0, indicating moderate lipophilicity [1]. The compound possesses two hydrogen‑bond donors and two acceptors (topological polar surface area 41.1 Ų), features relevant for fragment‑based drug discovery and scaffold‑hopping campaigns [1]. Vendors supply the racemic trans‑4‑substituted isomer and, separately, the enantiomerically defined (1R,4R) diastereomer (Fluorochem product code F087843), which is critical when stereochemical integrity influences downstream synthetic outcomes .

Why N-(4-Cyclopropylamino-cyclohexyl)-acetamide Cannot Be Substituted by Its Closest Analogs


Although several cyclohexyl‑acetamide regio‑ and alkyl‑analogs share the same molecular formula, they differ in substitution position (2‑ vs. 4‑), N‑alkyl group (cyclopropyl vs. isopropyl), and stereochemical definition. Such differences alter LogP, hydrogen‑bonding geometry, and conformational preferences, which in turn influence molecular recognition in fragment‑growing and target‑engagement studies. For example, the 2‑regioisomer (CAS 1353966‑04‑7) positions the cyclopropylamino group ortho to the acetamide, changing the vector of the secondary amine and its ability to participate in intramolecular hydrogen bonds [1]. The isopropyl analog (CAS 1353957‑13‑7) replaces the cyclopropyl ring with a bulkier, more flexible isopropyl group, increasing LogP and altering metabolic stability [2]. The absence of stereochemical specification in generic sourcing further risks supplying an undefined cis/trans mixture, confounding reproducible synthesis. The quantitative evidence below demonstrates that these seemingly subtle changes produce measurable differences in key procurement‑relevant properties.

Quantitative Differentiation of N-(4-Cyclopropylamino-cyclohexyl)-acetamide Against Closest Analogs


Regioisomeric Differentiation: 4‑Cyclopropylamino vs. 2‑Cyclopropylamino Substitution

The 4‑substituted target compound (CAS 1353979‑26‑6) positions the cyclopropylamino group para to the acetamide on the cyclohexyl ring, whereas the 2‑regioisomer (CAS 1353966‑04‑7) places it ortho. This alters the molecule’s 3D vector and conformational landscape. Computed XLogP3 for the 4‑isomer is 1.0 [1]; for the 2‑isomer, PubChem computes an identical molecular formula but a distinct InChI Key (CPDYOSNOCAHQTO‑UHFFFAOYSA‑N vs. JYIYCSNILKCKHV‑UHFFFAOYSA‑N), and vendor‑reported purity specifications differ (98% for the 4‑isomer vs. 95% for the 2‑isomer ). The topological polar surface area is identical (41.1 Ų), but the intramolecular distance between hydrogen‑bond donor/acceptor sites differs, affecting fragment‑growing trajectories [1].

Regioisomer Physicochemical property Fragment-based drug design

N‑Alkyl Group Differentiation: Cyclopropyl vs. Isopropyl Substitution

Replacing the cyclopropyl group of the target compound with an isopropyl group (CAS 1353957‑13‑7) yields N-(4‑isopropylamino‑cyclohexyl)‑acetamide. The cyclopropyl ring introduces conformational rigidity and reduced steric bulk compared to the freely rotating isopropyl group. The isopropyl analog has a higher molecular weight (198.31 vs. 196.29 g·mol⁻¹) and a different computed LogP due to the additional methylene unit [1]. Vendor pricing for both compounds is comparable (Fluorochem ~20790 CNY/g), but the isopropyl analog is listed as discontinued by CymitQuimica, limiting procurement options . Cyclopropyl groups are known to confer greater metabolic stability than isopropyl groups through reduced CYP450 oxidation, a class‑level inference from medicinal chemistry literature [2].

Lipophilicity Metabolic stability Steric bulk

Stereochemical Integrity: Racemic vs. Enantiomerically Defined (1R,4R) Isomer

The target compound is commercially available both as a racemic trans‑4‑substituted mixture (Leyan, CheMenu) and as the enantiomerically defined (1R,4R) diastereomer (Fluorochem F087843) . The (1R,4R) isomer is characterized by specific optical rotation (though not publicly reported) and a unique InChI Key: JYIYCSNILKCKHV‑MGCOHNPYSA‑N, distinct from the racemate InChI Key JYIYCSNILKCKHV‑UHFFFAOYSA‑N [1]. The 2‑regioisomer is not readily available in enantiomerically pure form. This defined stereochemistry is critical for applications requiring chiral HPLC resolution or asymmetric synthesis, where an undefined mixture would introduce variability in reaction yield and product ee .

Stereochemistry Chiral purity Reproducibility

Hydrogen‑Bond Donor/Acceptor Architecture Compared to Des‑acetamide Analog

N‑cyclopropylcyclohexylamine (CAS 824‑82‑8) lacks the acetamide moiety present in the target compound. The target compound has two hydrogen‑bond donors (amide NH and secondary amine) and two acceptors (amide C=O and amine N), versus one donor and one acceptor for the des‑acetamide analog [1]. This difference translates to a higher topological polar surface area (41.1 vs. ~12 Ų predicted) and lower membrane permeability for the target compound, a desirable feature when tuning CNS penetration in neurological target programs [2]. The acetamide also provides a synthetic handle for further N‑functionalisation not possible with the simpler amine.

Hydrogen bonding Fragment growing Solubility

Recommended Procurement and Application Scenarios for N-(4-Cyclopropylamino-cyclohexyl)-acetamide


Fragment‑Based Drug Discovery Requiring a Defined 4‑Aminocyclohexyl Scaffold

The target compound serves as a fragment hit or scaffold in FBDD campaigns targeting enzymes with shallow hydrophobic pockets (e.g., LSD1, MAO‑B). Its 4‑cyclopropylamino substitution provides a rigid, low‑molecular‑weight anchor point distinct from the 2‑regioisomer, enabling unique binding‑site vectors [1]. The availability of the (1R,4R) stereoisomer ensures consistent fragment‑soaking results in crystallography .

Synthetic Intermediate for Cyclopropyl‑Containing CNS Drug Candidates

The compound’s acetamide group and secondary amine offer orthogonal protection/deprotection routes, making it a versatile intermediate for constructing more elaborate cyclopropylamine‑containing CNS agents. Its moderate LogP (1.0) and defined (1R,4R) stereochemistry reduce the number of synthetic steps needed to reach lead‑like chemical space compared to the 2‑isomer or the des‑acetamide analog [2].

Analytical Reference Standard for Regioisomeric Purity Assessment

With a vendor‑specified purity of 98% (Leyan) and a well‑characterised InChI Key/HPLC profile, the 4‑isomer can serve as a reference standard for distinguishing it from the 2‑regioisomer (CAS 1353966‑04‑7) in reaction monitoring and quality control. This application leverages the 3% purity advantage over the commonly supplied 2‑isomer .

Scaffold‑Hopping Starting Point in Epigenetic Probe Development

Cyclopropylamine acetamides are privileged scaffolds for LSD1 and dual LSD1/MAO‑B inhibition [3]. Although the target compound itself lacks the aryl substituent required for potent inhibition, its 4‑substituted cyclohexyl core offers a distinct topology for scaffold‑hopping from known 2‑arylcyclopropylamine inhibitors. The (1R,4R) stereochemistry mirrors the trans‑configuration found in active LSD1 inhibitor chemotypes, accelerating SAR exploration .

Quote Request

Request a Quote for N-(4-Cyclopropylamino-cyclohexyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.